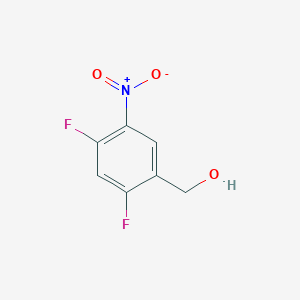

2,4-Difluoro-5-nitrobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluoro-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJNXLNSNZEHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935287-88-0 | |

| Record name | 2,4-Difluoro-5-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-nitrobenzyl alcohol

Introduction: The Significance of 2,4-Difluoro-5-nitrobenzyl alcohol in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, imparts distinct electronic properties that are highly sought after in medicinal chemistry. These features can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway: A Two-Step Approach

The most efficient and well-documented pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 2,4-difluorobenzoic acid. This strategy is outlined below:

-

Electrophilic Aromatic Substitution: Nitration of 2,4-difluorobenzoic acid to yield 2,4-difluoro-5-nitrobenzoic acid.

-

Chemoselective Reduction: Selective reduction of the carboxylic acid functionality of 2,4-difluoro-5-nitrobenzoic acid to the corresponding primary alcohol, this compound.

This approach is advantageous due to the ready availability of the starting material and the high-yielding nature of both transformations. The chemoselectivity of the reduction step is a critical aspect of this synthesis, allowing for the preservation of the nitro group, which is often essential for subsequent chemical modifications.

Caption: Overall synthetic workflow for this compound.

Part 1: Nitration of 2,4-Difluorobenzoic Acid

Mechanistic Rationale

The nitration of 2,4-difluorobenzoic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms are ortho, para-directing activators (though deactivating overall due to their high electronegativity), while the carboxylic acid group is a meta-directing deactivator. The incoming nitro group is directed to the position that is most activated and least sterically hindered. In this case, the position para to the fluorine at C4 and meta to the carboxylic acid at C1 is the most favorable, leading to the formation of 2,4-difluoro-5-nitrobenzoic acid as the major product. Due to the deactivating nature of the substituted ring, forcing conditions such as elevated temperatures or stronger nitrating agents may be necessary to achieve a reasonable reaction rate.[1][2]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluorobenzoic Acid | 158.11 | 10.0 g | 0.0632 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 20 mL | - |

| Ice | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 10.0 g (0.0632 mol) of 2,4-difluorobenzoic acid to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 20 mL of concentrated nitric acid to the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes, maintaining the internal temperature between 0 and 10 °C. The reaction is highly exothermic, and careful control of the addition rate is crucial.[2]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

-

Slowly warm the reaction to room temperature and continue to stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.

-

A white precipitate of 2,4-difluoro-5-nitrobenzoic acid will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-95%

Characterization: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Chemoselective Reduction of 2,4-Difluoro-5-nitrobenzoic Acid

Mechanistic Rationale

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While lithium aluminum hydride (LiAlH₄) is capable of this transformation, it would also reduce the nitro group. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids in the presence of nitro groups.[3]

The mechanism of borane reduction of carboxylic acids involves the initial formation of a triacyloxyborane intermediate. This is followed by the sequential reduction of the carbonyl groups by the borane. The nitro group is generally unreactive towards borane under these conditions, allowing for the selective formation of the desired nitrobenzyl alcohol.[4]

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluoro-5-nitrobenzoic Acid | 203.11 | 10.0 g | 0.0492 |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 150 mL | 0.150 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Methanol | 32.04 | As needed | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 10.0 g (0.0492 mol) of 2,4-difluoro-5-nitrobenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add 150 mL (0.150 mol) of 1 M borane-tetrahydrofuran complex solution via the dropping funnel over 30-45 minutes. Hydrogen gas will be evolved, so ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Carefully and slowly quench the reaction by the dropwise addition of methanol until the evolution of gas ceases.

-

Slowly add 1 M hydrochloric acid to adjust the pH to ~2.

-

Remove the THF and methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety and Handling Precautions

-

Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Borane-THF Complex: Borane-tetrahydrofuran complex is flammable and reacts violently with water, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

-

General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable method for obtaining this important synthetic intermediate. The two-step sequence of nitration followed by chemoselective reduction is a robust strategy that can be readily implemented in a standard organic synthesis laboratory. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently produce high-purity this compound for their drug discovery and development programs.

References

-

Zhang, Z., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 14, 166-171. Available at: [Link]

-

JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]

-

ResearchGate. (n.d.). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzyl alcohol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-5-nitrobenzyl alcohol (DFNBA), a fluorinated nitroaromatic compound of increasing interest to the scientific community. We delve into its core chemical and physical properties, present a detailed spectroscopic profile, and outline a robust, field-proven synthetic route. The guide explores the nuanced reactivity of its key functional groups—the benzyl alcohol, the nitro group, and the fluorine-substituted aromatic ring—highlighting its utility as a versatile building block and protecting group in medicinal chemistry and drug development. Safety protocols, handling procedures, and potential research applications are also discussed, offering researchers, scientists, and drug development professionals a practical and in-depth resource for leveraging this compound in their work.

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, molecules that offer a confluence of reactive sites and unique electronic properties are invaluable. This compound is one such compound. Its structure is characterized by a benzene ring substituted with two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and a versatile benzyl alcohol moiety. This specific arrangement of functional groups imparts a unique reactivity profile, making it a strategic intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The presence of fluorine is particularly significant, as the incorporation of fluorine atoms into drug candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide serves as a technical deep-dive into the essential knowledge required to effectively utilize this compound in a research setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis.

Chemical Identity

The foundational identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | (2,4-Difluoro-5-nitrophenyl)methanol | [2] |

| CAS Number | 935287-88-0 | [2] |

| Molecular Formula | C₇H₅F₂NO₃ | [3] |

| Molecular Weight | 189.12 g/mol | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1[O-])F)F)CO | [3] |

| InChI Key | VPJNXLNSNZEHSQ-UHFFFAOYSA-N | [2][3] |

Physical Properties

The physical characteristics of a compound dictate its handling, purification, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Beige Powder/Solid | [4] |

| Purity | Typically ≥97% | [2] |

| LogP | 1.43 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Melting Point | Data not consistently available |

Note: The melting point for this specific compound is not widely reported in publicly available literature. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended upon receipt of the material.

Spectroscopic Profile

The spectroscopic signature of this compound is a direct reflection of its unique chemical structure. The following is an expert interpretation of its expected spectral data.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

-

Aromatic Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm). Due to the fluorine substituents, these signals will appear as complex multiplets resulting from H-H and H-F coupling.

-

Benzylic Protons (-CH₂-): A signal, likely a triplet or doublet of doublets, between δ 4.5-5.0 ppm. The deshielding is caused by the adjacent oxygen and the aromatic ring. Splitting may occur from coupling to the hydroxyl proton and potentially long-range coupling to the ortho-fluorine atom.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (δ 2.0-5.5 ppm), depending on concentration, solvent, and temperature.[5] Its identity can be confirmed by its disappearance upon a D₂O shake.[5]

-

-

¹³C NMR: The carbon spectrum will be characterized by signals for the six aromatic carbons and one aliphatic carbon. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), and other aromatic carbons will show smaller multi-bond couplings. The benzylic carbon (-CH₂OH) is expected around δ 60-70 ppm.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, with chemical shifts influenced by their position relative to the nitro and benzyl alcohol groups. F-F coupling will also be observed. This technique is particularly useful for confirming the substitution pattern and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.[6]

-

O-H Stretch: A strong, broad absorption in the 3300-3600 cm⁻¹ region, characteristic of an alcohol.[6]

-

Aromatic C-H Stretch: Signals around 3000-3100 cm⁻¹.

-

NO₂ Stretch: Two strong, sharp absorptions around 1520-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-O Stretch: A strong absorption around 1050 cm⁻¹.[6]

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 189. A characteristic fragmentation pattern for benzyl alcohols is the loss of water (M-18), leading to a peak at m/z 171.[7] Further fragmentation would involve the loss of other small molecules like NO₂.

Synthesis and Manufacturing

While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for process development and cost analysis. A logical and efficient synthetic route proceeds via the reduction of the corresponding carboxylic acid.

Retrosynthetic Analysis and Proposed Pathway

The most direct synthetic approach involves a two-step process starting from the commercially available 2,4-difluorobenzoic acid. This pathway is advantageous as it utilizes common, well-documented transformations.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

This protocol is a self-validating system, with clear checkpoints for ensuring the reaction has proceeded as expected before moving to the next step.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

-

Causality: The directing effects of the fluorine (ortho, para-directing) and carboxylic acid (meta-directing) groups are in conflict. However, the strong activating nature of the fluorine atoms combined with the deactivating effect of the carboxyl group directs the incoming electrophile (NO₂⁺) to the position ortho to one fluorine and meta to the carboxyl group. Using a strong nitrating mixture like fuming nitric acid and sulfuric acid is necessary to overcome the deactivation of the ring.

-

Protocol:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (10 volumes, e.g., 100 mL for 10g starting material) to 0 °C in an ice-salt bath.

-

Slowly add 2,4-difluorobenzoic acid (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2 volumes) at 0 °C in a separate flask.

-

Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate (2,4-Difluoro-5-nitrobenzoic acid) by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be purified further by recrystallization from an ethanol/water mixture.[8][9]

-

Step 2: Reduction of 2,4-Difluoro-5-nitrobenzoic Acid to the Benzyl Alcohol

-

Causality: Strong, non-selective reducing agents like LiAlH₄ would also reduce the nitro group. A more chemoselective reagent like Borane-THF complex (BH₃·THF) is ideal, as it selectively reduces carboxylic acids to alcohols in the presence of a nitro group under mild conditions.

-

Protocol:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the 2,4-Difluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Borane-THF complex (1.0 M in THF, approx. 2.5-3.0 eq) dropwise via a syringe or dropping funnel. (Caution: Hydrogen gas is evolved).

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting acid.

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent in vacuo to yield the crude this compound, which can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Chemical Reactivity and Synthetic Utility

The synthetic value of DFNBA stems from the distinct reactivity of its functional groups, allowing for sequential and orthogonal chemical modifications.

Reactivity of the Benzyl Alcohol: A Protecting Group

The benzyl alcohol moiety is readily converted into a benzyl ether, a robust and widely used protecting group for alcohols and phenols in multi-step synthesis.[10][11]

-

Protection (O-Benzylation): The hydroxyl group can be deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which then undergoes a Williamson ether synthesis with an alkyl halide.[12] Alternatively, for acid-sensitive substrates, protection can be achieved under acidic conditions using benzyl trichloroacetimidate.[13]

-

Deprotection: The key advantage of the benzyl ether is its stability to a wide range of acidic and basic conditions. Its removal is typically achieved under neutral conditions via palladium-catalyzed hydrogenation (H₂/Pd-C).[13] This process is highly chemoselective and releases the free alcohol and toluene as a byproduct. Other deprotection methods include using strong acids or oxidizing agents, though these are less common.[13][14]

Caption: Generalized workflow for alcohol protection using a benzyl group.

Reactivity of the Aromatic Ring

The heavily substituted aromatic ring is primed for two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The ring is highly electron-deficient due to the three withdrawing groups (-F, -F, -NO₂). This makes it an excellent substrate for SNAr reactions. The fluorine atom at position 4 (para to the nitro group) is particularly activated for displacement by nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing further complexity.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative (2,4-difluoro-5-aminobenzyl alcohol) using various reagents, such as H₂ with Pd/C (which would also deprotect a benzyl ether), SnCl₂/HCl, or sodium dithionite. This transformation unmasks a nucleophilic amino group, opening up a vast array of subsequent reactions like amide bond formation, diazotization, or reductive amination.

Applications in Research and Development

The unique combination of features in this compound makes it a valuable tool for the modern research chemist.

-

Pharmaceutical Scaffolding: It serves as a well-defined three-dimensional scaffold. Each functional group can be addressed in a controlled manner to build libraries of compounds for screening. For instance, one could first use the alcohol for an ether linkage, then perform an SNAr reaction at the C4-fluorine, and finally reduce the nitro group for amide coupling.

-

Fragment-Based Drug Discovery (FBDD): As a fluorinated fragment, DFNBA is an excellent candidate for FBDD screening campaigns using ¹⁹F NMR.[1] The fluorine signals provide a sensitive probe for detecting binding events to target proteins, serving as a starting point for growing a fragment into a potent lead compound.

-

Photolabile Chemistry: Nitrobenzyl derivatives are classic photolabile protecting groups, where irradiation with UV light causes cleavage. While the efficiency of this specific substitution pattern would require experimental validation, its potential as a photocleavable linker in chemical biology or materials science is a promising area for exploration.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this or any chemical reagent.

Hazard Identification

Based on supplier safety data, this compound is classified with the following hazards:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a simple aromatic compound; it is a strategically designed synthetic intermediate with significant potential for advanced chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic profile, and multi-faceted reactivity make it a powerful tool for researchers in drug discovery, medicinal chemistry, and materials science. By understanding and leveraging the distinct reactivity of its alcohol, nitro, and difluoro-aromatic moieties, scientists can unlock efficient pathways to novel and complex molecules. This guide provides the foundational knowledge and practical insights necessary to do so safely and effectively.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

- Bollstrom, A., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. A European Journal, 6(7), 1140-6.

-

Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5F2NO3). Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

World Intellectual Property Organization. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

-

Capot Chemical. (n.d.). 1160474-68-9 | 2,5-difluoro-4-nitrobenzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). Reduction of nitrobenzoic acid.

-

Royal Society of Chemistry. (n.d.). Dipole-mediated interfacial solvation for efficient Li-ion transport in dendrite-free Li metal batteries. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzyl alcohol. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Ozonolytic synthesis of 2-nitrobenzyl alcohol as an intermediate for the production of biologically active compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-2,4-difluoro-1-[(2-hydroxyethoxy)methyl]benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

-

MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Fluoro-5-nitrobenzyl Alcohol | CAS#:150295-21-9. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 2,4-Difluoro-5-nitrobenzoic acid | [frontierspecialtychemicals.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. jk-sci.com [jk-sci.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

A Spectroscopic Guide to 2,4-Difluoro-5-nitrobenzyl Alcohol: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,4-Difluoro-5-nitrobenzyl alcohol (CAS No. 935287-88-0), a key intermediate in various synthetic pathways.[1] In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed experimental protocols for data acquisition. The guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of this compound. The interpretation of the predicted spectra is grounded in fundamental principles and comparative analysis with structurally related molecules, ensuring a high degree of scientific integrity.

Introduction

This compound is a substituted aromatic alcohol with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a hydroxymethyl group, two fluorine atoms, and a nitro group on the benzene ring, makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount for its application in complex syntheses. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide synthesizes predictive data with established analytical methodologies to provide a definitive reference for the spectroscopic analysis of this compound.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern of the aromatic ring and the nature of the benzylic alcohol moiety.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | t (triplet) | 1H | H-6 |

| ~7.20 | t (triplet) | 1H | H-3 |

| ~4.85 | s (singlet) | 2H | -CH₂OH |

| ~2.50 | br s (broad singlet) | 1H | -CH₂OH |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is presented below. The chemical shifts of carbons bonded to fluorine will appear as doublets due to C-F coupling.

| Predicted Chemical Shift (ppm) | Assignment |

| ~158 (d) | C-2 (C-F) |

| ~155 (d) | C-4 (C-F) |

| ~140 | C-5 (C-NO₂) |

| ~130 | C-1 (C-CH₂OH) |

| ~125 | C-6 |

| ~110 (d) | C-3 |

| ~60 | -C H₂OH |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[2] The solution height should be around 4-5 cm.

-

Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.[4]

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]

-

Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans). For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Caption: Workflow for NMR sample preparation and data acquisition.

Interpretation of Predicted NMR Spectra

-

¹H NMR: The two aromatic protons (H-3 and H-6) are in different chemical environments and are expected to appear as triplets due to coupling with the two adjacent fluorine atoms. The downfield shift of H-6 (~8.30 ppm) is attributed to the strong electron-withdrawing effect of the neighboring nitro group. The benzylic protons of the -CH₂OH group are expected to appear as a singlet around 4.85 ppm.[5] The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.[6]

-

¹³C NMR: The aromatic region will show six distinct signals. The carbons directly attached to fluorine (C-2 and C-4) will exhibit large one-bond C-F coupling constants, appearing as doublets. Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine. The carbon bearing the nitro group (C-5) will also be deshielded. The benzylic carbon (-CH₂OH) is expected around 60 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the hydroxyl, nitro, and fluoroaromatic moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600-1585, 1500-1400 | Medium to Strong | Aromatic C=C stretch |

| 1550-1500, 1360-1300 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| 1250-1100 | Strong | C-F stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid compound.[1][8]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene chloride or acetone in a small vial.[1]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[9]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.[10]

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: Workflow for IR data acquisition using the thin solid film method.

Interpretation of Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group.[11][12] The broadness is due to intermolecular hydrogen bonding. Two strong bands are expected for the nitro group: one around 1550-1500 cm⁻¹ for the asymmetric stretch and another around 1360-1300 cm⁻¹ for the symmetric stretch. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1400 cm⁻¹ region and aromatic C-H stretches just above 3000 cm⁻¹.[13] Strong absorptions in the 1250-1100 cm⁻¹ range will be indicative of the C-F bonds. A strong C-O stretching band for the primary alcohol is expected around 1050-1000 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₇H₅F₂NO₃) is 189.12 g/mol .[7] In ESI-MS, the following ions are expected:

| m/z (predicted) | Ion |

| 190.0310 | [M+H]⁺ |

| 212.0129 | [M+Na]⁺ |

| 188.0165 | [M-H]⁻ |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[14]

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.[14]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[15]

-

As the solvent evaporates, gas-phase ions are formed and enter the mass analyzer.[15]

-

Acquire the mass spectrum over an appropriate m/z range.

-

Interpretation of Predicted Mass Spectrum

The primary ion observed in positive ion mode ESI-MS is expected to be the protonated molecule, [M+H]⁺, at m/z 190.0310. An adduct with sodium, [M+Na]⁺, at m/z 212.0129 is also likely to be observed. In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 188.0165 should be present. The high-resolution mass of these ions can be used to confirm the elemental composition of the molecule. Under harsher ionization conditions or in tandem MS (MS/MS) experiments, fragmentation may occur. Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[16][17]

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining predicted spectral data with detailed, field-proven experimental protocols and insightful interpretation, researchers are equipped with the necessary tools for unambiguous structural verification and quality assessment. The principles and methodologies outlined herein are fundamental to the robust characterization of novel chemical entities in a research and development setting.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Plasmion. Electrospray Ionization Mass Spectrometry. (2025-12-30). [Link]

-

Alwsci. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

-

Kiss, A., et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. (2019-02-10). [Link]

-

Wyrwa, R., et al. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

-

Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

RSC Publishing. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. [Link]

-

The Hong Kong University of Science and Technology. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

-

Seton Hall University. 200 MHz MR SOP manual. (2012-01-14). [Link]

-

Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. (2022-09-05). [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19). [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0007360). [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. (2017-11-28). [Link]

-

Organic Chemistry I. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. (2021-12-15). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019-09-19). [Link]

-

YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022-03-12). [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. (2024-09-30). [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. (2023-01-14). [Link]

-

PubChem. 4-Nitrobenzyl alcohol. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2,4-Difluoro-5-nitrobenzyl Alcohol (CAS No. 935287-88-0): Properties and Synthetic Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a cornerstone of designing novel bioactive compounds. 2,4-Difluoro-5-nitrobenzyl alcohol, identified by CAS number 935287-88-0, emerges as a pivotal building block, offering a unique combination of reactive sites that are highly valuable to medicinal chemists and process development scientists. The presence of two fluorine atoms and a nitro group on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive starting material for the synthesis of complex heterocyclic systems and other advanced intermediates.

This technical guide provides a comprehensive overview of the properties of this compound, alongside a detailed exploration of its synthetic utility. We will delve into its chemical characteristics, reactivity profile, and a practical, step-by-step experimental protocol for its application in a key synthetic transformation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 935287-88-0 |

| IUPAC Name | (2,4-Difluoro-5-nitrophenyl)methanol[1] |

| Molecular Formula | C₇H₅F₂NO₃[2] |

| Molecular Weight | 189.12 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| SMILES | O=C1=CC(CO)=C(F)C=C1F[1] |

| InChI Key | VPJNXLNSNZEHSQ-UHFFFAOYSA-N[1] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Synthetic Utility and Reaction Pathways

The synthetic value of this compound lies in the reactivity of its three key functional groups: the primary alcohol, the nitro group, and the activated aromatic ring. These sites allow for a diverse range of chemical transformations, making it a strategic starting point for the synthesis of more complex molecules.

The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, 2,4-difluoro-5-nitrobenzaldehyde, a crucial intermediate in its own right for the construction of various heterocyclic scaffolds.[3] Furthermore, the alcohol can be converted to a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.

The nitro group is a versatile functional handle that can be reduced to an amine. This transformation opens up a plethora of possibilities for introducing nitrogen-containing functionalities, which are prevalent in many classes of pharmaceuticals. The resulting aniline derivative can then undergo a wide array of reactions, including amide bond formation, sulfonylation, and participation in the construction of nitrogen-containing heterocycles.

The difluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, a powerful tool in modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. The electron-withdrawing nature of the nitro group and the two fluorine atoms enhances this reactivity.

Diagram of Synthetic Transformations

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Oxidation to 2,4-Difluoro-5-nitrobenzaldehyde

The oxidation of this compound to the corresponding aldehyde is a foundational step in harnessing its synthetic potential. This protocol provides a detailed, step-by-step methodology for this transformation using pyridinium chlorochromate (PCC), a widely used and reliable oxidizing agent for primary alcohols.

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.

-

Addition of Oxidant: In a single portion, add pyridinium chlorochromate (PCC) (1.5 eq) to the stirred solution. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for an additional 15 minutes.

-

Filtration: Filter the mixture through a pad of silica gel, washing the filter cake with additional diethyl ether to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2,4-difluoro-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as PCC is sensitive to water, which can lead to the formation of byproducts and a decrease in yield.

-

Stoichiometry of PCC: A slight excess of PCC (1.5 equivalents) is used to ensure the complete conversion of the starting alcohol to the aldehyde.

-

Silica Gel Filtration: The filtration through a pad of silica gel is an effective way to remove the chromium byproducts from the reaction mixture.

-

Column Chromatography: Flash column chromatography is a standard and effective technique for purifying the final product to a high degree.

Workflow for the Synthesis of 2,4-Difluoro-5-nitrobenzaldehyde

Caption: Experimental workflow for the oxidation of this compound.

Conclusion

This compound (CAS No. 935287-88-0) is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of a primary alcohol, a reducible nitro group, and an activated difluorinated ring system provides a versatile platform for the construction of complex molecular architectures. The reliable oxidation to its corresponding aldehyde further extends its utility as a key intermediate. This technical guide has provided a comprehensive overview of its properties and a detailed, validated protocol for a common and crucial transformation. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the importance of strategically designed building blocks like this compound is set to increase, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

Sources

The Advent and Ascendance of Fluorinated Nitrobenzyl Alcohols: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering unparalleled control over a compound's physicochemical and pharmacokinetic properties.[1][2] Parallel to this evolution, the use of photolabile protecting groups (PPGs), or "caging" groups, has provided researchers with the ability to control the spatial and temporal release of bioactive agents with light.[3] This guide delves into the confluence of these two powerful strategies: the discovery, history, and application of fluorinated nitrobenzyl alcohols. We will explore the synthetic pathways to these versatile compounds, the mechanistic underpinnings of their photochemistry, and their burgeoning role in pharmacology and materials science. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated photolabile protecting groups.

Introduction: The Strategic Imperative for Precision in Drug Delivery

The central challenge in drug development is to maximize therapeutic efficacy while minimizing off-target effects. The ability to deliver a drug to a specific location in the body at a precise time is a long-standing goal. Photolabile protecting groups (PPGs) have emerged as a powerful tool to achieve this spatiotemporal control.[3] These molecular "cages" are temporarily attached to a bioactive molecule, rendering it inert until exposure to light of a specific wavelength triggers its release.

The ortho-nitrobenzyl moiety is one of the most widely utilized and studied classes of PPGs.[3] Its predictable photochemical behavior and synthetic accessibility have made it a workhorse in fields ranging from neuroscience to materials science. The introduction of fluorine into the o-nitrobenzyl scaffold represents a significant advancement, wedding the precision of photocontrol with the advantageous properties imparted by fluorine. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated nitrobenzyl alcohols particularly attractive for drug delivery applications.[1][2]

Historical Perspective: A Tale of Two Converging Fields

The story of fluorinated nitrobenzyl alcohols is not one of a single, dramatic discovery, but rather the synergistic evolution of two distinct areas of chemical research.

The Dawn of Photolabile Protecting Groups

The concept of using light to remove a protecting group was first demonstrated in the mid-20th century. However, it was the pioneering work on o-nitrobenzyl derivatives that truly launched the field of "caged" compounds. These early studies established the fundamental principles of using the o-nitrobenzyl group to mask the activity of molecules like ATP, allowing for their controlled release in biological systems. This opened the door to studying complex biological processes with unprecedented temporal resolution.

The Fluorine Revolution in Medicinal Chemistry

The strategic use of fluorine in drug design gained significant momentum in the latter half of the 20th century. Chemists discovered that the introduction of fluorine atoms could dramatically improve a drug's pharmacokinetic profile, enhancing its stability against metabolic degradation and improving its ability to cross cellular membranes.[1][2] Today, a significant percentage of all new pharmaceuticals contain fluorine.

The convergence of these two fields was a natural progression. As researchers sought to refine the properties of o-nitrobenzyl PPGs for in vivo applications, the introduction of fluorine became an obvious strategy to enhance their stability, modulate their lipophilicity, and potentially fine-tune their photochemical properties. While a single "discovery" paper for the first fluorinated nitrobenzyl alcohol is not readily identifiable, their appearance in the literature grew as the demand for more sophisticated phototriggers in complex biological environments increased.

The Photochemical Mechanism: A Light-Triggered Cascade

The photolytic cleavage of o-nitrobenzyl compounds proceeds through a well-established intramolecular redox reaction. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.

Caption: Photochemical cleavage of an o-nitrobenzyl ether.

The substitution pattern on the aromatic ring, including the presence of fluorine atoms, can influence the efficiency and kinetics of this process. These effects are a subject of ongoing research and provide an avenue for the rational design of PPGs with tailored properties.

Synthesis of Fluorinated Nitrobenzyl Alcohols: A Practical Guide

The synthesis of fluorinated nitrobenzyl alcohols can be achieved through several reliable routes, primarily involving the reduction of the corresponding aldehydes or carboxylic acids, or the oxidation of the corresponding toluenes.

Reduction of Fluorinated Nitrobenzaldehydes

A common and efficient method for preparing fluorinated nitrobenzyl alcohols is the reduction of the corresponding fluorinated nitrobenzaldehydes.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzyl alcohol

-

Dissolution: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Starting Material | Product | Typical Yield | Reference |

| 4-Fluoro-3-nitrobenzaldehyde | 4-Fluoro-3-nitrobenzyl alcohol | >90% | [4][5] |

| 2-Fluoro-5-nitrobenzaldehyde | 2-Fluoro-5-nitrobenzyl alcohol | >90% | [6] |

Synthesis of Fluorinated Nitrobenzaldehydes from Toluenes

The precursor fluorinated nitrobenzaldehydes can be synthesized from the corresponding fluorinated nitrotoluenes via oxidation.

Experimental Protocol: Synthesis of 2-Nitro-4-fluorobenzaldehyde

-

Reaction Setup: In a reaction flask, combine 2-nitro-4-fluorotoluene (1.0 eq), a catalytic amount of a radical initiator (e.g., benzoyl peroxide), and N-bromosuccinimide (NBS) (1.1 eq) in a solvent such as carbon tetrachloride.

-

Reaction: Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

Hydrolysis: The resulting benzyl bromide can be hydrolyzed to the corresponding alcohol, which is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). A patent describes the oxidation of 2-nitro-4-fluorobenzyl alcohol to the aldehyde using TEMPO and BAIB with a 74% yield.[7]

Caption: Synthetic pathway from fluorinated nitrotoluene.

The Impact of Fluorination on Photophysical Properties

The introduction of fluorine atoms onto the nitrobenzyl core can subtly but significantly alter its photophysical properties. These changes can be leveraged to design PPGs with optimized characteristics for specific applications.

| Compound | λmax (nm) | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl | ~260-280 | ~0.1-0.5 | [3] |

| 4,5-Dimethoxy-2-nitrobenzyl | ~350 | ~0.1-0.3 | [8] |

| Fluorinated derivatives | Red or blue shifts possible | Can be modulated | [9] |

Generally, electron-donating groups tend to red-shift the absorption maximum, while electron-withdrawing groups can have a more complex effect. The precise impact of fluorine substitution depends on its position relative to the nitro and benzyl groups. A key area of research is the development of fluorinated nitrobenzyl PPGs with red-shifted absorption maxima, which would allow for the use of longer, less phototoxic wavelengths of light for uncaging.[9]

Applications in Drug Development and Beyond

The unique combination of photocontrol and the beneficial properties of fluorine makes fluorinated nitrobenzyl alcohols highly valuable in several areas.

Spatiotemporal Control of Drug Release

By caging a drug with a fluorinated nitrobenzyl group, its activity can be precisely controlled. This is particularly useful for highly potent drugs where off-target effects are a major concern. The enhanced metabolic stability imparted by fluorine can increase the circulation time of the caged prodrug, allowing it to reach its target before being cleared from the body.[1]

Neuroscience Research

In neuroscience, the rapid and localized release of neurotransmitters and other signaling molecules is crucial for studying neuronal communication. Fluorinated nitrobenzyl-caged compounds can provide enhanced stability in complex biological media and allow for precise uncaging at specific synapses or within defined neuronal circuits.

Materials Science

Fluorinated nitrobenzyl groups are also being explored in materials science for the development of photoresponsive polymers and surfaces. For example, they can be used as cross-linkers in hydrogels, allowing for the light-induced degradation of the material for applications in tissue engineering and controlled release.

Conclusion and Future Outlook

Fluorinated nitrobenzyl alcohols represent a sophisticated class of photolabile protecting groups that offer significant advantages for researchers in drug development and other scientific disciplines. Their synthesis is achievable through established chemical transformations, and their properties can be rationally tuned through the strategic placement of fluorine atoms. As our understanding of the subtle interplay between fluorine substitution and photochemical reactivity grows, we can expect the development of even more advanced fluorinated PPGs with tailored absorption spectra, enhanced quantum yields, and improved biological compatibility. The continued innovation in this area holds great promise for the future of precision medicine and advanced materials.

References

-

4-Fluoro-3-nitrobenzyl alcohol - ChemBK. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-Fluoro-3-nitrobenzyl alcohol - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

-

2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. (2020). Angewandte Chemie International Edition, 59(32), 13493-13498. [Link]

- Method for synthesizing o-nitrobenzaldehyde compounds. (2011).

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Chemistry – A European Journal, 12(26), 6865-6879. [Link]

-

Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. (2025). RSC Chemical Biology. [Link]

-

p-NITROBENZYL ALCOHOL. (1944). Organic Syntheses, 24, 81. [Link]

- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984).

-

Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. (2016). Organic & Biomolecular Chemistry, 14(38), 9064-9073. [Link]

-

Ozonolytic synthesis of 2-nitrobenzyl alcohol as an intermediate for the production of biologically active compounds. (2023). ResearchGate. [Link]

-

Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. (2025). RSC Chemical Biology. [Link]

-

o-NITROBENZALDEHYDE. (1963). Organic Syntheses, 43, 80. [Link]

-

4-Fluoro-3-nitrobenzyl alcohol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). Pharmaceuticals, 16(8), 1162. [Link]

-

Photolabile protecting group. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Reduction of m-nitrobenzaldehyde. (1966). Journal of the Chemical Society C: Organic, 1472. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Photoremovable Protecting Groups Used for the Caging of Biomolecules. (2005). In Dynamic Studies in Biology. Wiley-VCH. [Link]

-

Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. (2013). Bioconjugate Chemistry, 24(5), 847-859. [Link]

-

2-Fluoro-5-nitrobenzyl alcohol. (n.d.). CHEMICAL POINT. Retrieved January 20, 2026, from [Link]

-

Final step in the synthesis of o-nitrobenzyl NB compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. (2012). Macromolecules, 45(4), 1723-1736. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 4-Fluoro-3-nitrobenzyl alcohol [myskinrecipes.com]

- 6. scbt.com [scbt.com]

- 7. CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds - Google Patents [patents.google.com]

- 8. Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. nathan.instras.com [nathan.instras.com]

A Technical Guide to the Potential Applications of 2,4-Difluoro-5-nitrobenzyl Alcohol in Organic Chemistry

Abstract

This technical guide explores the prospective applications of 2,4-Difluoro-5-nitrobenzyl alcohol in modern organic chemistry, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific molecule is emerging, its structural motifs—a photolabile o-nitrobenzyl core and a poly-functionalized aromatic ring—position it as a highly valuable, yet under-explored, synthetic tool. This document synthesizes information from closely related analogues to forecast its potential as an advanced photolabile protecting group (PPG) and as a versatile building block for the synthesis of complex, high-value molecules, particularly in the realm of medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity, provide exemplary protocols, and propose synthetic pathways where this molecule could offer significant advantages.

Introduction: Unveiling a Multifaceted Reagent

This compound is a polysubstituted aromatic compound featuring a unique convergence of functional groups: a reactive benzyl alcohol, two electron-withdrawing fluorine atoms, and a versatile nitro group ortho to the alcohol. This specific arrangement of substituents imparts a distinct electronic character to the molecule, suggesting a rich and nuanced reactivity profile. The strategic placement of fluorine atoms is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules[1]. The o-nitrobenzyl scaffold is the foundation of one of the most widely utilized classes of photolabile protecting groups (PPGs), enabling spatiotemporal control over chemical reactions through the use of light[2][3].

This guide will illuminate the untapped potential of this compound, presenting a forward-looking analysis based on established principles of physical organic chemistry and the known reactivity of its structural congeners.

Physicochemical Properties

A foundational understanding of a reagent's properties is paramount to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 935287-88-0 | [4][5] |

| Molecular Formula | C₇H₅F₂NO₃ | [4][5] |

| Molecular Weight | 189.12 g/mol | [4][5] |

| Appearance | Typically a solid | Inferred from related compounds |

| Purity | Commercially available up to >97% | [5] |

Application as a Photolabile Protecting Group (PPG)

The o-nitrobenzyl moiety is a classic and robust photolabile protecting group. Upon irradiation with UV light (typically in the 300-365 nm range), an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement that cleaves the benzylic C-O, C-N, or C-S bond, releasing the protected substrate and forming an o-nitrosobenzaldehyde byproduct[6][7].

The Influence of Fluoro and Nitro Substituents

The presence of two fluorine atoms and an additional nitro group on the aromatic ring of this compound is expected to significantly modulate its photophysical and photochemical properties compared to unsubstituted o-nitrobenzyl alcohol.

-

Absorption Wavelength: Electron-withdrawing groups on the aromatic ring can shift the absorption maximum (λmax)[3]. While a comprehensive photophysical characterization of this specific molecule is not yet published, it is plausible that the fluorine and nitro groups will influence the absorption spectrum, potentially allowing for fine-tuning of the cleavage wavelength.

-

Quantum Yield: The efficiency of the photocleavage process, known as the quantum yield, is also sensitive to the electronic nature of the aromatic ring[3]. The electron-withdrawing nature of the substituents may impact the stability of the key aci-nitro intermediate, thereby affecting the overall efficiency of the release.

Proposed Workflow for Protection and Deprotection

The following workflow outlines the general steps for utilizing this compound as a photolabile protecting group.

Caption: General workflow for the use of this compound as a PPG.

Exemplary Experimental Protocols

The following protocols are generalized based on established procedures for other o-nitrobenzyl derivatives and should be optimized for specific substrates.

Protocol 1: Synthesis of 2,4-Difluoro-5-nitrobenzyl Bromide

This intermediate is crucial for the protection of most functional groups.

-

Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield 2,4-Difluoro-5-nitrobenzyl bromide.

Protocol 2: Protection of a Carboxylic Acid

-

Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction: Add a solution of 2,4-Difluoro-5-nitrobenzyl bromide (1.1 eq) in the same solvent and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After solvent removal, purify the resulting ester by column chromatography.

Protocol 3: Photochemical Deprotection

-

Setup: Dissolve the protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized, but typically ranges from 1-10 mM.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm) at a controlled temperature. The optimal wavelength will likely be around 365 nm.

-

Monitoring: Monitor the progress of the deprotection by TLC, LC-MS, or HPLC.

-

Isolation: Once the reaction is complete, the solvent can be removed, and the deprotected product can be isolated from the nitrosobenzaldehyde byproduct by standard purification techniques.

Application as a Versatile Building Block in Medicinal Chemistry

The 2,4-difluoro-5-nitrophenyl moiety is a privileged scaffold in medicinal chemistry, appearing in several kinase inhibitors[1]. The combination of the benzyl alcohol, the nitro group, and the activated aromatic ring makes this compound a versatile starting material for the synthesis of complex drug-like molecules.

Key Synthetic Transformations

-

Oxidation of the Alcohol: The benzyl alcohol can be readily oxidized to the corresponding 2,4-difluoro-5-nitrobenzaldehyde using a variety of mild oxidizing agents (e.g., PCC, PDC, or Dess-Martin periodinane). This aldehyde is a key precursor for reactions such as reductive aminations, Wittig reactions, and the formation of heterocyclic rings.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group[8]. This allows for the introduction of various nucleophiles (amines, thiols, alcohols) to build more complex molecular architectures. The fluorine at the 2-position (ortho to the nitro group) is expected to be more labile.

-